Caffeic acid amide Caffeic acid amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679842
InChI: InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)
SMILES:
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

Caffeic acid amide

CAS No.:

Cat. No.: VC16679842

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Caffeic acid amide -

Specification

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name 3-(3,4-dihydroxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C9H9NO3/c10-9(13)4-2-6-1-3-7(11)8(12)5-6/h1-5,11-12H,(H2,10,13)
Standard InChI Key ZINBYEVHNDIYBV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)N)O)O

Introduction

Chemical Structure and Physicochemical Properties

Caffeic acid amide retains the core structure of caffeic acid, which consists of a 3,4-dihydroxycinnamic acid backbone. The substitution of the carboxylic acid group with an amide moiety introduces distinct electronic and steric properties, influencing its interaction with biological targets. Key physicochemical descriptors include:

  • Hydrogen Bond Donor/Acceptor Capacity: The hydroxyl groups at positions 3 and 4 on the aromatic ring enable hydrogen bonding, while the amide group contributes additional hydrogen-bonding sites.

  • Lipophilicity: The log PP (partition coefficient) of caffeic acid amide derivatives varies depending on the substituents attached to the amide nitrogen, affecting membrane permeability .

  • Molecular Orbital Properties: Semi-empirical quantum mechanical calculations (e.g., AM1 method) reveal that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) correlates with antioxidant and antimicrobial activities .

Table 1 summarizes the physicochemical descriptors of select caffeic acid amides derived from QSAR studies :

CompoundHOMO (eV)LUMO (eV)Log PPDipole Moment (Debye)
1-8.67-0.38-1.84.13
2-8.72-0.42-1.813.04
3-8.71-0.4-1.812.55

Synthesis Methodologies

Caffeic acid amides are synthesized via condensation reactions between caffeic acid and primary or secondary amines. A notable approach involves the use of 2,3,4,5-tetrahydrobenzo-[b] dioxocine units to enhance structural diversity and bioactivity . Key steps include:

  • Activation of Carboxylic Group: Caffeic acid is activated using coupling agents such as N,NN,N'-dicyclohexylcarbodiimide (DCC) or NN-hydroxysuccinimide (NHS).

  • Amide Bond Formation: Reaction with amines (e.g., 4-ethoxyaniline) under inert conditions yields target amides.

  • Characterization: Structures are validated via 1H^1 \text{H}-NMR, ESI-MS, and X-ray crystallography. For example, compound D9 ((E)(E)-NN-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[bb] dioxocin-8-yl)acrylamide) was confirmed using single-crystal X-ray diffraction .

Pharmacological Activities

Antimicrobial Activity

QSAR models developed by Sherif et al. (2010) predict antimicrobial activity against pathogens such as Bacillus subtilis, Pseudomonas fluorescens, and Candida albicans. Key equations include:

B. subtilis Activity=767.6×10O+678.6×12O+868.9×20N1829.4×LUMO++572.66\text{B. subtilis Activity} = -767.6 \times 10\text{O} + 678.6 \times 12\text{O} + 868.9 \times 20\text{N} - 1829.4 \times \text{LUMO} + \ldots + 572.66

These models highlight the influence of electronic descriptors (e.g., LUMO energy) and steric parameters (e.g., molecular volume) on bioactivity . Experimental validation showed strong concordance (R0.9R \approx 0.9) between predicted and observed inhibition zones .

Anticancer Activity

Mechanistic Insights

QSAR-Driven Activity Prediction

The antimicrobial activity of caffeic acid amides is governed by:

  • Electronic Effects: Lower LUMO energies enhance electron-accepting capacity, facilitating interactions with microbial enzymes .

  • Steric Effects: Smaller molecular volumes improve penetration through bacterial cell walls .

Molecular Targets in Cancer

Docking studies indicate that D9 binds to the ATP-binding pocket of EGFR (binding energy = -9.2 kcal/mol), disrupting kinase activity . Additionally, modulation of Bcl-2 and Bax expression promotes apoptosis in HepG2 cells .

Research Findings and Comparative Analysis

Table 2 compares experimental and QSAR-predicted antimicrobial activities for caffeic acid amides :

CompoundExperimental (mm)Predicted (mm)
1018.217.9
1219.519.1
1520.120.3

Table 3 summarizes anticancer activity data for select derivatives :

CompoundHepG2 IC50_{50} (μM)EGFR IC50_{50} (μM)
D90.790.36
D121.450.89

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